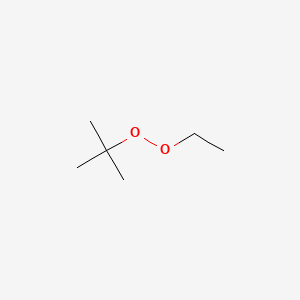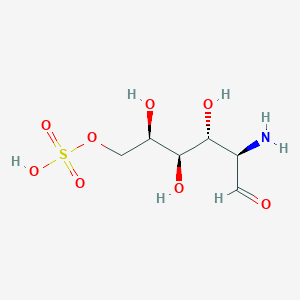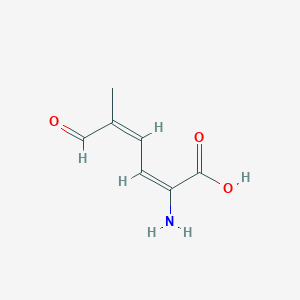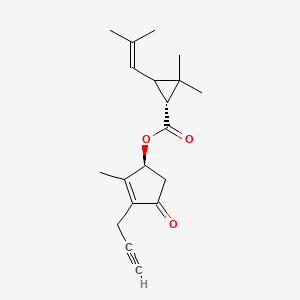
2-ethylperoxy-2-methylpropane
Overview
Description
2-ethylperoxy-2-methylpropane: is an organic peroxide compound with the molecular formula C6H14O2 . It is known for its applications in various chemical processes due to its reactive peroxide group. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-ethylperoxy-2-methylpropane can be synthesized through the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the temperature and pressure are carefully monitored. The use of stabilizers is common to prevent the decomposition of the peroxide during storage and handling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-ethylperoxy-2-methylpropane can undergo oxidation reactions, often facilitated by the presence of transition metal catalysts.
Reduction: This compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include such as iron or copper salts.
Reduction: Reducing agents like or are often used.
Substitution: Conditions vary depending on the desired substitution, but are frequently employed.
Major Products:
Oxidation: Produces various oxidized organic compounds.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in the formation of new organic compounds with different functional groups.
Scientific Research Applications
2-ethylperoxy-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of 2-ethylperoxy-2-methylpropane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can initiate radical polymerization reactions or oxidize organic substrates. The molecular targets include unsaturated bonds in organic molecules, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
- 2-ethoxy-2-methylpropane
- 2-methyl-2-propylperoxide
- tert-butyl hydroperoxide
Comparison: 2-ethylperoxy-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. Compared to similar compounds, it offers a distinct reactivity profile that makes it suitable for specific applications in polymerization and oxidation reactions. Its peroxide group is more stable than some other organic peroxides, reducing the risk of unwanted decomposition during handling and storage.
Properties
IUPAC Name |
2-ethylperoxy-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5-7-8-6(2,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKFBDXJQGPRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOOC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066605 | |
| Record name | Peroxide, 1,1-dimethylethyl ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20396-54-7 | |
| Record name | 1,1-Dimethylethyl ethyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20396-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxide, 1,1-dimethylethyl ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020396547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, 1,1-dimethylethyl ethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, 1,1-dimethylethyl ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)








